molecular formula C15H24N2O4S B3039530 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate CAS No. 1170812-84-6

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate

Cat. No.: B3039530
CAS No.: 1170812-84-6
M. Wt: 328.4
InChI Key: SOZAREGZEKVWMQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound features a piperidine ring fused with a tetrahydroisoquinoline moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate is unique due to its combined piperidine and tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.H2O4S/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13;1-5(2,3)4/h2-5,13,15-16H,6-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZAREGZEKVWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1C3CCNCC3.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 2
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 3
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 5
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 6
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate

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